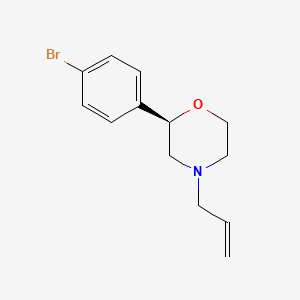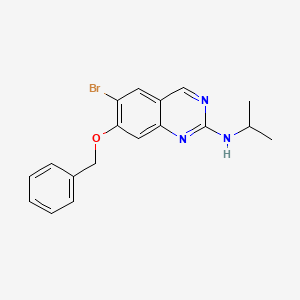
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a benzyloxy group at the 7th position, a bromine atom at the 6th position, and an N-(propan-2-yl) group at the 2nd position of the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N-Alkylation: The N-(propan-2-yl) group can be introduced via alkylation reactions using isopropyl halides or related reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving quinazoline derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other functionalized quinazoline derivatives.
作用機序
The mechanism of action of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinazolin-4-amine: Lacks the benzyloxy and bromine substituents.
N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains different substituents at the 6th and 7th positions.
9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Features a different core structure and substituents.
Uniqueness
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of the benzyloxy group, bromine atom, and N-(propan-2-yl) group makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
914397-24-3 |
|---|---|
分子式 |
C18H18BrN3O |
分子量 |
372.3 g/mol |
IUPAC名 |
6-bromo-7-phenylmethoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H18BrN3O/c1-12(2)21-18-20-10-14-8-15(19)17(9-16(14)22-18)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
InChIキー |
HQDNYQLPXAELJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



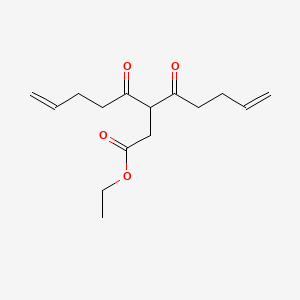
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
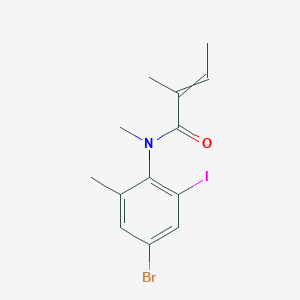
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
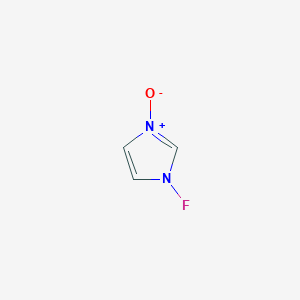

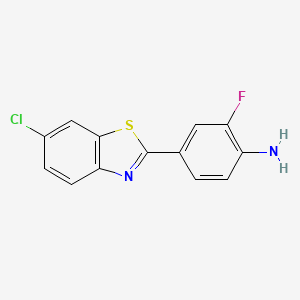
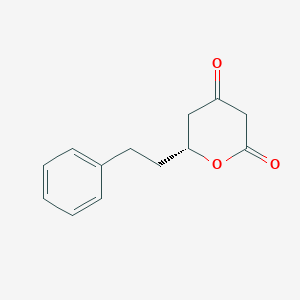
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
